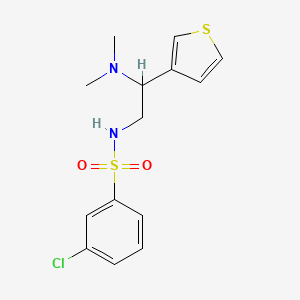![molecular formula C13H14N4O2S2 B2466191 N-(4-Methylphenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamid CAS No. 392291-21-3](/img/structure/B2466191.png)
N-(4-Methylphenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as ATTA and is a thioamide derivative of 1,3,4-thiadiazole. ATTA has shown promising results in various studies, making it a compound of interest for scientists around the world.
Wissenschaftliche Forschungsanwendungen
- Forscher erforschen weiterhin sein Potenzial bei anderen Erkrankungen, wie z. B. metabolische Alkalose und idiopathische intrakranielle Hypertension .
- Diese Derivate zeigen vielversprechende Eigenschaften als potenzielle Mittel gegen Tuberkulose, wobei Shikimatkinase das Ziel ist .
Hemmung der Carboanhydrase
Anti-Tuberkulose-Aktivität
Fluoreszenz-Sensor-Anwendungen
Zusammenfassend lässt sich sagen, dass die Vielseitigkeit dieser Verbindung die Hemmung der Carboanhydrase, die anti-tuberkulose Aktivität, die Fluoreszenzsensorik, die organische Synthese, wasserlösliche Polymere und die analytische Chemie umfasst. Ihre einzigartigen Eigenschaften inspirieren weiterhin die Forschung in verschiedenen Disziplinen. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is carbonic anhydrase , an enzyme that catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid . This enzyme plays a crucial role in maintaining acid-base balance in the body and facilitating gas exchange in the lungs .
Mode of Action
The compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of bicarbonate ions and protons in the body, leading to a decrease in fluid production in certain tissues .
Biochemical Pathways
By inhibiting carbonic anhydrase, the compound affects several biochemical pathways. It reduces the rate of conversion between carbon dioxide and bicarbonate, a key process in the regulation of pH in the body. This can lead to effects such as diuresis (increased urine production), as the kidneys attempt to compensate for the altered pH balance .
Pharmacokinetics
As a carbonic anhydrase inhibitor, it is likely to be well absorbed in the gastrointestinal tract and distributed throughout the body, particularly to tissues with high concentrations of carbonic anhydrase .
Result of Action
The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of aqueous humor in the eye, making it potentially useful in the treatment of glaucoma . It may also have diuretic effects due to its impact on bicarbonate reabsorption in the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the body can affect the compound’s ability to bind to carbonic anhydrase and inhibit its activity. Additionally, factors such as temperature and the presence of other substances in the body can potentially affect the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-3-5-10(6-4-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPJEGHSUJBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)
![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)


![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)


![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2466130.png)